Unii-6YV2QN3gtq

Vue d'ensemble

Description

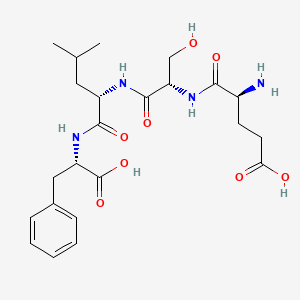

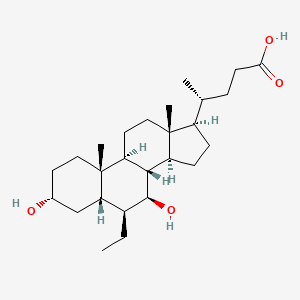

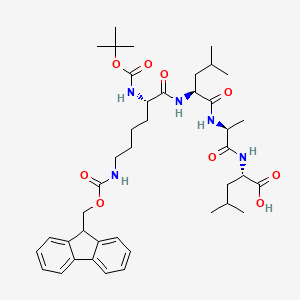

The substance with the Unique Ingredient Identifier (UNII) 6YV2QN3GTQ is known as 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID . Its molecular formula is C26H44O4 .

Molecular Structure Analysis

The molecular structure of 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is represented by the molecular formula C26H44O4 . It has 11 defined stereocenters and no E/Z centers . The optical activity of this compound is unspecified .Applications De Recherche Scientifique

Liquid-Phase Syntheses of Inorganic Nanoparticles

The development of novel materials, such as inorganic nanoparticles, is a critical area of chemical research, driven by advancements in various industries and technologies. In the context of Unii-6YV2QN3gtq, the research emphasizes the liquid-phase syntheses of these nanoparticles, highlighting the synergy between scientific discovery and technological development, particularly in the electronics industry (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Working Environments for Environmental Models

Large-scale scientific applications, such as environmental models, benefit greatly from collaborative working environments. These tools facilitate remote development and data sharing among geographically dispersed scientists, which is critical for continuous development and experimentation, as exemplified by the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Transforming Educational Programs for Research Translation

Educational programs are vital in translating scientific research into practical innovations and ventures. This transformation is essential for advancing society through technological innovations, as supported by the National Collegiate Inventors and Innovators Alliance's efforts in STEM innovation, invention, and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Surface Science Research in Actinides

Surface science research, focusing on the synthesis and spectroscopy studies of thin films of actinides and actinide compounds, plays a crucial role in understanding materials at the atomic level. This research is particularly relevant in the study of materials like U–Ni films prepared from UNi 5 targets (Gouder, 1998).

Collaborative Frameworks in Large Scientific Applications

In the context of large scientific applications like the Unified Air Pollution Model (UNI-DEM), collaborative distributed computing environments are essential. Such frameworks are designed not only for specific applications like UNI-DEM but can also be adapted to various large scientific projects, enhancing remote collaboration and data sharing among researchers (Şahin et al., 2009).

Enhanced Databases for Molecular Interaction Networks

Databases like the Unified Human Interactome (UniHI) are crucial for retrieving, analyzing, and visualizing human molecular interaction networks. They provide comprehensive and user-friendly platforms for network-based investigations, which are instrumental in biological and medical research (Kalathur et al., 2013).

Intervention in the Research Process

Addressing social concerns in scientific research involves interventions at various stages, including the research process itself. This approach is particularly relevant in emerging areas like genomics, synthetic biology, and nanotechnology, where public engagement and ethical considerations are increasingly integrated into research and development (Schuurbiers & Fisher, 2009).

Nanosatellite Programs in Universities

The University Nanosat Program (UNP) exemplifies an adaptable and responsive educational initiative that bridges government, academia, and aerospace technology. It offers a unique opportunity for students to engage in the development of nanosatellites, fostering the next generation of aerospace professionals and introducing innovative methodologies and technologies in aerospace (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Mécanisme D'action

Target of Action

The primary targets of 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID are currently unknown . The identification of these targets is a crucial step in understanding the compound’s mechanism of action. These targets could be proteins, enzymes, or other molecules that play a significant role in biological processes.

Biochemical Pathways

The biochemical pathways affected by 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID are currently unknown . Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Result of Action

The molecular and cellular effects of 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID’s action are currently unknown . These effects could include changes in cellular processes, alterations in gene expression, or modifications of molecular structures.

Analyse Biochimique

Biochemical Properties

7-epi-6β-Ethyl Ursodeoxycholic Acid is involved in various biochemical reactions, primarily through its interaction with the farnesoid X nuclear receptor. This interaction leads to the modulation of several enzymes and proteins involved in lipid metabolism and bile acid synthesis. The compound’s role in these biochemical reactions is crucial for maintaining liver health and preventing the accumulation of fat and fibrosis .

Cellular Effects

7-epi-6β-Ethyl Ursodeoxycholic Acid has significant effects on various cell types, particularly liver cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of the farnesoid X nuclear receptor leads to changes in the expression of genes involved in lipid metabolism, bile acid synthesis, and inflammation. These changes help reduce liver fat and fibrosis, thereby improving liver function .

Molecular Mechanism

The molecular mechanism of 7-epi-6β-Ethyl Ursodeoxycholic Acid involves its binding to the farnesoid X nuclear receptor. This binding leads to the activation of the receptor, which in turn modulates the expression of various genes involved in lipid metabolism and bile acid synthesis. The compound also influences enzyme activity, leading to the inhibition or activation of specific enzymes involved in these pathways. These molecular interactions help reduce liver fat and fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-epi-6β-Ethyl Ursodeoxycholic Acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable for extended periods, allowing for sustained activation of the farnesoid X nuclear receptor and continued modulation of lipid metabolism and bile acid synthesis .

Dosage Effects in Animal Models

The effects of 7-epi-6β-Ethyl Ursodeoxycholic Acid vary with different dosages in animal models. At lower doses, the compound effectively reduces liver fat and fibrosis without causing significant adverse effects. At higher doses, toxic effects may be observed, including liver damage and inflammation. These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic use .

Metabolic Pathways

7-epi-6β-Ethyl Ursodeoxycholic Acid is involved in several metabolic pathways, including lipid metabolism and bile acid synthesis. The compound interacts with various enzymes and cofactors in these pathways, leading to changes in metabolic flux and metabolite levels. These interactions help reduce liver fat and fibrosis by modulating the synthesis and breakdown of lipids and bile acids .

Transport and Distribution

The transport and distribution of 7-epi-6β-Ethyl Ursodeoxycholic Acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach specific target sites to activate the farnesoid X nuclear receptor and modulate lipid metabolism and bile acid synthesis .

Subcellular Localization

The subcellular localization of 7-epi-6β-Ethyl Ursodeoxycholic Acid is primarily within the nucleus, where it interacts with the farnesoid X nuclear receptor. This localization is essential for the compound’s activity, as it allows for the direct modulation of gene expression involved in lipid metabolism and bile acid synthesis. The compound’s targeting signals and post-translational modifications help direct it to the nucleus, ensuring its effective interaction with the receptor .

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERDUOLZKYMJM-QJBYOJSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708092-13-0 | |

| Record name | 7-epi-6beta-Ethyl ursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708092130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV2QN3GTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)

![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)